molecular formula C29H50O B1237350 Stigmast-22E-en-3beta-ol

Stigmast-22E-en-3beta-ol

Cat. No. B1237350
M. Wt: 414.7 g/mol
InChI Key: CSVWWLUMXNHWSU-OYQPQXIVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Stigmast-22E-en-3beta-ol is a natural product found in Petrosia ficiformis, Conium maculatum, and other organisms with data available.

Scientific Research Applications

Neural Growth Factor Potentiating Activity

Stigmast-22E-en-3beta-ol, a sterol compound, has been studied for its potential in enhancing nerve growth factor-mediated neurite outgrowth in PC12D cells. This was demonstrated in a study where similar sterols were isolated from Verbena littoralis, a Paraguayan medicinal plant, showing promising results in neural growth factor potentiating activity (Li et al., 2003).

Antidiabetic Properties

Research has also highlighted the role of Stigmast-22E-en-3beta-ol in glucose uptake and insulin resistance. A study utilizing L6 myotubes demonstrated that this compound promotes glucose uptake in a dose-dependent manner under insulin-resistant conditions. It suggested that Stigmast-22E-en-3beta-ol functions through the PI3K dependent pathway in L6 myotubes, indicating its potential as an antidiabetic agent (Sujatha et al., 2010).

Synthesis and Bioactivity Evaluation

The compound has been synthesized for various bioactivity evaluations. For instance, new analogs of 28-homocastasterone, synthesized from stigmasterol, were evaluated for their inhibitory effect on the replication of the DNA (HSV-1) virus (Ramirez et al., 2000). Additionally, a new route for synthesizing (22S, 23S)-28-homobrassinolide from stigmasta-2,(22E)-dien-6-one was developed, showcasing the versatility of this compound in synthetic applications (Massey et al., 2003).

Anti-Inflammatory Activity

Stigmast-22E-en-3beta-ol has been found in various plant extracts with demonstrated anti-inflammatory activities. For example, a study on Bursera simaruba (L.) Sarg. leaves hexane extracts identified this compound as one of the active constituents showing strong anti-inflammatory activity in mice (Carretero et al., 2008).

Anticancer Properties

This sterol has shown potential in anticancer research. A study reported the isolation of stigmast-5-en-3-ol from Dendronephthya gigantea, demonstrating significant antiproliferative effects on leukemia and breast cancer cell lines. It was observed to induce apoptosis and cell cycle arrest, mediated through the mitochondrial pathway (Fernando et al., 2018).

Algicidal and Herbicidal Activity

In the context of agriculture, compounds derived from stigmast-22E-en-3beta-ol have been evaluated for their algicidal and herbicidal activities. A study on rice (Oryza sativa) hulls found that derivatives of this compound showed inhibitory activities against blue-green algae and duckweed, indicating its potential for environmentally friendly weed and algae control (Chung et al., 2007).

properties

Product Name

Stigmast-22E-en-3beta-ol

Molecular Formula

C29H50O

Molecular Weight

414.7 g/mol

IUPAC Name

(3S,5S,8R,9S,10S,13R,14S,17R)-17-[(E,2R,5S)-5-ethyl-6-methylhept-3-en-2-yl]-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-ol

InChI

InChI=1S/C29H50O/c1-7-21(19(2)3)9-8-20(4)25-12-13-26-24-11-10-22-18-23(30)14-16-28(22,5)27(24)15-17-29(25,26)6/h8-9,19-27,30H,7,10-18H2,1-6H3/b9-8+/t20-,21-,22+,23+,24+,25-,26+,27+,28+,29-/m1/s1

InChI Key

CSVWWLUMXNHWSU-OYQPQXIVSA-N

Isomeric SMILES

CC[C@H](/C=C/[C@@H](C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@@H]4[C@@]3(CC[C@@H](C4)O)C)C)C(C)C

SMILES

CCC(C=CC(C)C1CCC2C1(CCC3C2CCC4C3(CCC(C4)O)C)C)C(C)C

Canonical SMILES

CCC(C=CC(C)C1CCC2C1(CCC3C2CCC4C3(CCC(C4)O)C)C)C(C)C

synonyms

dictyosterol

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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